molecular formula C7H6BrNO2S B13546978 4-(5-Bromothiophen-2-yl)oxazolidin-2-one

4-(5-Bromothiophen-2-yl)oxazolidin-2-one

Cat. No.: B13546978
M. Wt: 248.10 g/mol
InChI Key: HLFSSPOIHKJCCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Bromothiophen-2-yl)oxazolidin-2-one is a heterocyclic compound that features both an oxazolidinone ring and a brominated thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of an asymmetric aldol reaction followed by a Curtius rearrangement to form the oxazolidinone ring . The brominated thiophene group can then be introduced through a substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromothiophen-2-yl)oxazolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.

    Substitution: The bromine atom can be substituted with other functional groups, such as amines or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or alkyl halides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiophene derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

4-(5-Bromothiophen-2-yl)oxazolidin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(5-Bromothiophen-2-yl)oxazolidin-2-one depends on its specific application. In medicinal chemistry, it may act by inhibiting bacterial protein synthesis, similar to other oxazolidinone antibiotics . The brominated thiophene group can interact with specific molecular targets, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Bromothiophen-2-yl)oxazolidin-2-one is unique due to the presence of the brominated thiophene group, which can impart distinct electronic and steric properties. This makes it a valuable compound for the development of new drugs and materials with specific properties.

Properties

Molecular Formula

C7H6BrNO2S

Molecular Weight

248.10 g/mol

IUPAC Name

4-(5-bromothiophen-2-yl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C7H6BrNO2S/c8-6-2-1-5(12-6)4-3-11-7(10)9-4/h1-2,4H,3H2,(H,9,10)

InChI Key

HLFSSPOIHKJCCZ-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=O)O1)C2=CC=C(S2)Br

Origin of Product

United States

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